(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves the N-demethylation and spontaneous cyclization of methadone . This process typically occurs under specific conditions that favor the formation of the pyrrolidine ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, as it is primarily studied in the context of methadone metabolism rather than being produced on a large scale for commercial purposes .
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its behavior and stability under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents that facilitate the desired transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the pyrrolidine ring.
Major Products Formed
The major products formed from the reactions of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine has several scientific research applications:
Forensic Toxicology: It is used as a marker in the analysis of methadone metabolism in forensic toxicology.
Genetic Engineering and Molecular Biology: It plays a role in DNA precipitation protocols, facilitating the aggregation of DNA fragments by reducing their solubility in water.
Mechanism of Action
The mechanism of action of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves its formation through the N-demethylation of methadone, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2B6 . This metabolic pathway is crucial for the detoxification and elimination of methadone from the body .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): Another metabolite of methadone, similar in structure but differing in its metabolic pathway.
Methadone: The parent compound from which 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is derived.
Uniqueness
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is unique due to its specific role as a major metabolite of methadone, providing valuable insights into methadone metabolism and its forensic applications .
Properties
Molecular Formula |
C20H23N |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/i1D3 |
InChI Key |
AJRJPORIQGYFMT-HJQIHABXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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